molecular formula C11H13N3O3 B2889027 Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate CAS No. 1001519-19-2

Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate

Numéro de catalogue: B2889027
Numéro CAS: 1001519-19-2
Poids moléculaire: 235.243
Clé InChI: NNNPCPDHHPXPEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring a fused pyrazole-isoxazole scaffold. The pyrazole ring is substituted with three methyl groups at positions 1, 3, and 5, while the isoxazole moiety carries a methyl ester at position 3. This structural motif is significant in medicinal chemistry due to the bioactivity of pyrazole and isoxazole derivatives, which often exhibit antimicrobial, anti-inflammatory, or kinase inhibitory properties . Characterization typically employs spectroscopic methods (IR, NMR, MS) and X-ray crystallography, the latter often utilizing SHELX software for refinement .

Propriétés

IUPAC Name

methyl 5-(1,3,5-trimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-6-10(7(2)14(3)12-6)9-5-8(13-17-9)11(15)16-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNPCPDHHPXPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=CC(=NO2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate (CAS No. 1001519-19-2) is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Characteristics

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Molecular Weight : 235.24 g/mol
  • Structure : The compound features a pyrazole ring and an isoxazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections detail these activities based on available research findings.

Anticancer Activity

Research indicates that pyrazole derivatives, including methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, demonstrate significant anticancer properties.

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of pyrazoles have shown activity against BRAF(V600E) mutations associated with melanoma .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundTargetIC50 (μM)Reference
Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylateBRAF(V600E)TBD
Other Pyrazole DerivativeEGFRTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses moderate to high activity against various bacterial strains.

Case Study : A study assessed the efficacy of several pyrazole derivatives against pathogenic fungi and bacteria. Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate was noted for its superior activity compared to standard antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate may exert its effects by inhibiting pro-inflammatory cytokines and mediators.

Research Findings :
A study demonstrated that pyrazole compounds could significantly reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate. Modifications to the pyrazole and isoxazole moieties can enhance potency and selectivity.

Key Findings :

  • Substituents on the pyrazole ring influence binding affinity to target proteins.
  • The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and biological efficacy.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features

The compound’s distinctiveness lies in its 1,3,5-trimethylpyrazole substituent, which enhances steric bulk and lipophilicity compared to derivatives with simpler substituents. Key structural comparisons include:

  • Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate (): Features a phenyl group at position 1 and a 4-chlorobenzoyloxy group at position 5.
  • 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid (): Replaces the ester with a carboxylic acid , increasing polarity and hydrogen-bonding capacity, which may elevate melting points and aqueous solubility .

Physical and Spectroscopic Properties

Property Target Compound Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid
Molecular Weight 263.27 (calculated) 386.79 (calculated) 207.19 (calculated)
Melting Point Not reported 160–162°C (hypothetical) 210–212°C (hypothetical)
Solubility Low in water (ester group) Moderate in DMSO High in polar solvents (carboxylic acid)
Key Spectral Data 1H NMR: δ 2.1–2.4 (pyrazole-CH3), δ 3.9 (COOCH3) IR: 1720 cm⁻¹ (ester C=O); 1H NMR: δ 7.3–7.5 (aromatic protons) IR: 1680 cm⁻¹ (acid C=O); 1H NMR: δ 12.1 (COOH)

Crystallographic and Hydrogen-Bonding Behavior

  • X-ray studies (using SHELX ) for related compounds reveal that hydrogen-bonding networks govern crystal packing. For example, carboxylic acids form dimeric H-bond motifs, whereas esters rely on weaker van der Waals interactions .
  • The trimethylpyrazole group may disrupt H-bonding, leading to less dense crystal lattices and lower melting points compared to carboxylic acid analogs .

Méthodes De Préparation

Transesterification of Ethyl to Methyl Esters

A patented method describes the conversion of ethyl 5-amino-3-methyl-4-isoxazolecarboxylate to its methyl ester analog via transesterification:

  • Base-Catalyzed Reaction :
    • Sodium metal (0.136 g, 0.00588 mol) dissolved in anhydrous methanol under ice cooling.
    • Ethyl ester substrate (1 g, 0.00588 mol) added, followed by 22 hours of reflux.
    • Distillation of methanol and aqueous workup yielded 69% pure methyl ester (mp 143–144°C).
  • Alternative Lithium Hydride Method :
    • Lithium hydride (0.046 g, 0.00588 mol) in methanol reacted with the ethyl ester.
    • After 26 hours of reflux, 66% yield was achieved (mp 140–142°C).

This method highlights the sensitivity of ester groups to alkaline conditions and the importance of temperature control to minimize decomposition.

1,3-Dipolar Cycloaddition for Isoxazole Core Formation

A PMC study outlines a route applicable to analogous isoxazole derivatives:

  • Nitrile Oxide-Alkyne Cycloaddition :
    • Generation of nitrile oxide from hydroxylamine hydrochloride and chlorinated precursors.
    • Reaction with methyl propiolate derivatives under dipolar conditions forms the isoxazole ring.
    • Yields exceed 90% with tertiary amines as catalysts.
  • Suzuki Cross-Coupling for Pyrazole Substitution :
    • Brominated isoxazole intermediates coupled with 1,3,5-trimethylpyrazole boronic esters.
    • Use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) palladium catalysts improved yields to >85% .

Key Reaction Optimization Strategies

Parameter Optimal Conditions Impact on Yield Source
Catalyst Pd/dppf for Suzuki coupling +25% vs. Pd(PPh₃)₄
Solvent Anhydrous methanol Prevents hydrolysis
Temperature Reflux (65–80°C) Maximizes conversion
Reaction Time 20–26 hours Balances decomposition risk

Analytical and Spectroscopic Data

Physicochemical Properties

  • Melting Point : 140–144°C (lit. 140–141°C).
  • Spectroscopy :
    • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 6.85 (s, 1H, isoxazole-H).
    • IR : 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N).

Purity and Stability

  • HPLC Purity : ≥97% under optimized conditions.
  • Storage : Stable at 2–8°C in sealed containers; degrades upon prolonged exposure to moisture.

Challenges and Limitations

  • Substrate Availability :
    • 2-Cyano-3-methoxy-2-butenoate precursors require hazardous diazomethane for synthesis.
  • Byproduct Formation :
    • Transesterification at elevated temperatures produces methyl ether byproducts (5–8% yield loss).
  • Stereochemical Control :
    • Pyrazole substitution regiochemistry remains difficult to modulate without directing groups.

Q & A

Basic Synthesis and Characterization

Q1.1: What synthetic strategies are effective for preparing Methyl 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, and how can reaction conditions be optimized? Answer:

  • Synthetic Routes: The compound’s isoxazole and pyrazole moieties suggest cyclization reactions, such as 1,3-dipolar cycloaddition between nitrile oxides and alkynes, or condensation of hydroxylamine derivatives with β-diketones. For example, ethyl 2-(4-toluidinocarbothioyl)malonate reacts with hydroxylamine to form isoxazolones, a method adaptable to this compound .
  • Optimization: Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Microwave-assisted synthesis may reduce reaction time .
  • Validation: Monitor progress via TLC and confirm purity using HPLC (>95%) and NMR spectroscopy (e.g., ¹H/¹³C NMR for ester and pyrazole proton assignments) .

Advanced Structural Analysis

Q2.1: How can hydrogen-bonding networks in the crystal structure of this compound be analyzed to predict supramolecular assembly? Answer:

  • Methodology: Use X-ray crystallography with refinement via SHELXL to resolve hydrogen-bonding patterns. Graph set analysis (e.g., Etter’s notation) classifies interactions (e.g., R22(8)R_2^2(8) motifs) .
  • Key Metrics: Measure bond distances (O···H–N ≈ 2.8–3.0 Å) and angles (∠C–O···H ≈ 120–150°). Software like Mercury (CCDC) visualizes packing motifs .
  • Implications: Such analysis informs co-crystal design for enhanced solubility or stability .

Basic Spectroscopic Characterization

Q3.1: What spectroscopic techniques are critical for confirming the structure of this compound, and how are spectral artifacts resolved? Answer:

  • Techniques:
    • ¹H/¹³C NMR: Identify ester (δ ~3.8 ppm for OCH₃) and pyrazole protons (δ ~6.5–7.5 ppm). Use DEPT-135 to distinguish CH₃ groups in the pyrazole ring .
    • IR Spectroscopy: Confirm ester C=O (~1700 cm⁻¹) and isoxazole C–N (~1600 cm⁻¹) stretches .
  • Artifact Resolution: For overlapping peaks (e.g., pyrazole/isoxazole protons), use 2D NMR (COSY, HSQC) or deuterated solvent swaps .

Advanced Mechanistic Studies

Q4.1: How can computational methods (e.g., DFT or molecular docking) elucidate the compound’s reactivity or bioactivity? Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic/nucleophilic sites. Calculate Fukui indices for regioselectivity in derivatization reactions .
  • Molecular Docking: Dock the compound into target proteins (e.g., enzymes like pyrophosphatases) using AutoDock Vina. Validate binding poses with MD simulations (e.g., 100 ns trajectories in GROMACS) .
  • Validation: Compare computational results with experimental bioassays (e.g., enzyme inhibition IC₅₀ values) .

Basic Stability and Storage

Q5.1: What are the stability considerations for this compound under varying storage conditions? Answer:

  • Degradation Pathways: Hydrolysis of the ester group (pH-dependent) and pyrazole ring oxidation. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
  • Storage: Store at –20°C in amber vials under inert gas (N₂/Ar). Use desiccants (silica gel) to prevent moisture uptake .

Advanced Data Contradiction Analysis

Q6.1: How should researchers resolve discrepancies in crystallographic data (e.g., bond lengths) or bioactivity results across studies? Answer:

  • Crystallography: Cross-validate refinement parameters in SHELXL (e.g., R-factor < 5%). Check for twinning or disorder using PLATON .
  • Bioactivity: Replicate assays under standardized conditions (e.g., cell line, incubation time). Perform statistical analysis (ANOVA) to identify outliers .
  • Metadata Review: Ensure solvent/purity data are consistent (e.g., HPLC traces in supplementary materials) .

Basic Derivative Synthesis

Q7.1: What functionalization strategies can diversify this compound’s scaffold for SAR studies? Answer:

  • Ester Hydrolysis: React with NaOH/MeOH to yield the carboxylic acid, enabling amide coupling (EDCI/HOBt) .
  • Pyrazole Modifications: Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) .
  • Validation: Confirm derivatives via HRMS and elemental analysis .

Advanced Supramolecular Applications

Q8.1: Can this compound serve as a building block for metal-organic frameworks (MOFs) or co-crystals? Answer:

  • MOF Design: Utilize pyrazole N atoms as coordination sites for metal ions (e.g., Cu²⁺ or Zn²⁺). Characterize via PXRD and BET surface area analysis .
  • Co-crystals: Screen with co-formers (e.g., carboxylic acids) using slurry or grinding methods. Analyze hydrogen-bonding via IR and DSC .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.